Chloromethyl 4-chloroundecanoate
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Overview
Description
Chloromethyl 4-chloroundecanoate is an organic compound that belongs to the class of organochlorides It is characterized by the presence of a chloromethyl group (-CH2Cl) and a chloroundecanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 4-chloroundecanoate can be synthesized through several methods. One common approach involves the reaction of 4-chloroundecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the chloromethyl group being introduced via a nucleophilic substitution mechanism .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions. These reactions are often carried out in batch reactors, where the reactants are mixed and heated to the desired temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 4-chloroundecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: The major products include substituted chloroundecanoates, depending on the nucleophile used.
Oxidation: The major products are carboxylic acids or aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
Chloromethyl 4-chloroundecanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of chloromethyl 4-chloroundecanoate involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Chloromethyl 4-chloroundecanoate can be compared with other similar compounds, such as:
Chloromethyl 2-chloroundecanoate: Similar in structure but with the chloromethyl group at a different position.
Chloromethyl 6-chloroundecanoate: Another positional isomer with different reactivity and applications.
Benzyl Chloride: Contains a chloromethyl group attached to a benzene ring, used in different types of reactions and applications.
The uniqueness of this compound lies in its specific structure, which allows for targeted reactions and applications in various fields.
Properties
CAS No. |
80418-90-2 |
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Molecular Formula |
C12H22Cl2O2 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
chloromethyl 4-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-11(14)8-9-12(15)16-10-13/h11H,2-10H2,1H3 |
InChI Key |
CTPRHLDCDGJEHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCC(=O)OCCl)Cl |
Origin of Product |
United States |
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